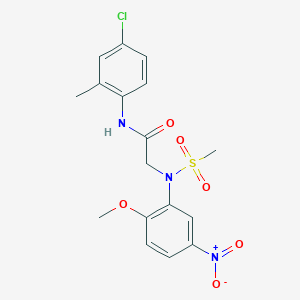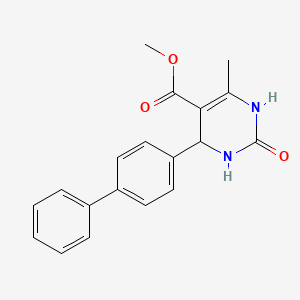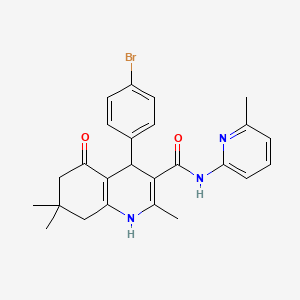![molecular formula C16H24N2OS2 B4966151 [2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate](/img/structure/B4966151.png)
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamodithioate group and an aniline derivative. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate typically involves multiple steps, starting with the preparation of the aniline derivative. The aniline derivative is then reacted with diethylcarbamodithioic acid under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts such as palladium or iron complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient production of the compound by optimizing reaction parameters such as temperature, pressure, and flow rates. The use of packed-bed reactors and response surface methodology can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve moderate temperatures (50-100°C) and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and industrial applications .
Scientific Research Applications
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of the carbamodithioate group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A carbamate derivative used in the synthesis of N-Boc-protected anilines.
Steviol glycoside: A natural sweetener derived from the leaves of Stevia rebaudiana.
Uniqueness
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate is unique due to its combination of aniline and carbamodithioate functional groupsUnlike dichloroaniline, which is primarily used in dye production, or steviol glycoside, which is a natural sweetener, this compound has broader applications in organic synthesis, enzyme inhibition, and material science .
Properties
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c1-5-18(6-2)16(20)21-11-15(19)17-14-9-7-13(8-10-14)12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKROQRGBSQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)
![1-(Diphenylmethyl)-4-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B4966095.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4966125.png)
![[5-[(3,4-Dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(1-hydroxy-2-methylpropyl)piperidin-1-yl]methanone](/img/structure/B4966134.png)

![N-(4-bromophenyl)-2-[[4-ethyl-5-(ethylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4966138.png)

![5-Acetyl-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4966163.png)

